[3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
[3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound that belongs to the class of triazolopyrazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . The reaction is carried out under mild conditions, resulting in high yields of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
[3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown promise as an antibacterial agent. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics .
Medicine
In medicine, this compound has been investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells through the mitochondrial apoptotic pathway, making it a potential therapeutic agent for cancer treatment .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the creation of materials with tailored functionalities .
Mechanism of Action
The mechanism of action of [3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is mediated through the mitochondrial apoptotic pathway, where it up-regulates pro-apoptotic proteins like Bax and down-regulates anti-apoptotic proteins like Bcl2, leading to the activation of Caspase 3 and subsequent cell death .
Comparison with Similar Compounds
Similar Compounds
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives
- 1,2,4-triazolo[4,3-a]pyrazine derivatives
Uniqueness
What sets [3-(2-pyrimidinylamino)phenyl][3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone apart from similar compounds is its unique combination of a pyrimidinylamino group and a trifluoromethyl group. This combination enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C17H14F3N7O |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[3-(pyrimidin-2-ylamino)phenyl]-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C17H14F3N7O/c18-17(19,20)15-25-24-13-10-26(7-8-27(13)15)14(28)11-3-1-4-12(9-11)23-16-21-5-2-6-22-16/h1-6,9H,7-8,10H2,(H,21,22,23) |
InChI Key |
OMGAQAGNNZKUBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C3=CC(=CC=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
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